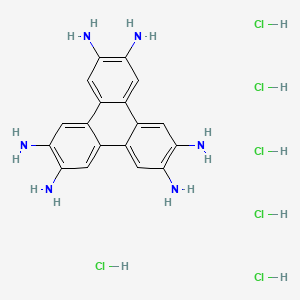

Triphenylene-2,3,6,7,10,11-hexaamine hexahydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Triphenylene-2,3,6,7,10,11-hexaamine hexahydrochloride is a chemical compound with the molecular formula C18H24Cl6N6 It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of six amine groups attached to the triphenylene core, each paired with a hydrochloride group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Triphenylene-2,3,6,7,10,11-hexaamine hexahydrochloride typically involves the multi-step functionalization of triphenylene. One common method includes the nitration of triphenylene to introduce nitro groups, followed by reduction to convert these nitro groups into amine groups. The final step involves the treatment of the hexaamine derivative with hydrochloric acid to form the hexahydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, ensuring high yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Triphenylene-2,3,6,7,10,11-hexaamine hexahydrochloride undergoes various chemical reactions, including:

Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines if initially in a different oxidation state.

Substitution: The amine groups can participate in nucleophilic substitution reactions, replacing other functional groups on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can introduce various alkyl or acyl groups .

Applications De Recherche Scientifique

Triphenylene-2,3,6,7,10,11-hexaamine hexahydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying molecular interactions and drug design.

Industry: Used in the production of advanced materials, including conductive polymers and organic semiconductors

Mécanisme D'action

The mechanism of action of Triphenylene-2,3,6,7,10,11-hexaamine hexahydrochloride involves its ability to form stable complexes with metal ions and other molecules. The amine groups can coordinate with metal ions, facilitating various catalytic and electronic processes. This coordination can influence molecular pathways and interactions, making it a valuable compound in catalysis and material science .

Comparaison Avec Des Composés Similaires

Triphenylene-2,3,6,7,10,11-hexaone: Similar structure but with carbonyl groups instead of amine groups.

2,3,6,7,10,11-Triphenylenehexathiol: Contains thiol groups instead of amine groups.

2,3,6,7,10,11-Hexaazatriphenylene: A nitrogen-containing polyheterocyclic aromatic system .

Uniqueness: Triphenylene-2,3,6,7,10,11-hexaamine hexahydrochloride is unique due to its multiple amine groups, which provide versatile chemical reactivity and the ability to form stable complexes with various metal ions. This makes it particularly valuable in catalysis, material science, and pharmaceutical research .

Activité Biologique

Triphenylene-2,3,6,7,10,11-hexaamine hexahydrochloride (CAS Number: 1350518-27-2) is a synthetic organic compound characterized by its triphenylene core and six amine functional groups. This unique structure imparts significant potential for various biological applications, including interactions with nucleic acids and proteins. This article explores the biological activity of this compound based on available research findings.

- Molecular Formula : C18H24Cl6N6

- Molecular Weight : 537.14 g/mol

- Physical Form : Solid

- Purity : 97%

The chemical structure of this compound enhances its solubility and reactivity compared to other similar compounds. The presence of multiple amine groups allows for potential interactions with biological macromolecules through hydrogen bonding and π-stacking interactions .

Interaction with Nucleic Acids

Preliminary studies suggest that compounds structurally similar to this compound can intercalate into DNA. This intercalation may lead to modifications in DNA structure and function, potentially affecting gene expression and cellular responses. The binding affinity and specificity of this compound towards DNA require further investigation to elucidate its mechanisms fully.

Protein Binding Studies

The compound's amine groups may facilitate binding to proteins via ionic interactions and hydrogen bonding. Such interactions could influence protein conformation and activity, leading to alterations in metabolic pathways or cellular signaling processes. Understanding these interactions is critical for assessing the therapeutic potential of this compound in drug design .

Study on Anticancer Activity

A study investigating the anticancer properties of triphenylene derivatives highlighted the potential of similar compounds in inhibiting cancer cell proliferation. While specific data on this compound is limited, the structural characteristics suggest it may exhibit comparable bioactivity. Further in vivo studies are necessary to confirm these effects .

Antimicrobial Properties

Research has indicated that triphenylene-based compounds can possess antimicrobial activity due to their ability to disrupt microbial cell membranes. Although direct studies on this compound are lacking, its structural features imply potential efficacy against various pathogens .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2,3,6,7,10,11-Hexaaminotriphenylene | C18H18N6 | Lacks hydrochloride; potential for similar reactivity |

| Phenanthrene-9,10-diamine | C14H12N2 | Similar aromatic structure; used in dyes |

| Pyrene-1,3-diamine | C16H12N2 | Exhibits fluorescence; used in sensors |

The table above illustrates how this compound compares with other compounds that share structural similarities. This comparison is vital for understanding its unique properties and potential applications in medicinal chemistry.

Future Directions

Despite the promising characteristics of this compound in biological systems:

- Further Studies Required : More extensive research is needed to determine the specific biological activities and mechanisms of action associated with this compound.

- In Vivo Testing : Conducting in vivo studies will be crucial for evaluating its therapeutic efficacy and safety profile.

- Exploration of Applications : Investigating its potential applications in drug delivery systems and as a therapeutic agent against various diseases.

Propriétés

IUPAC Name |

triphenylene-2,3,6,7,10,11-hexamine;hexahydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6.6ClH/c19-13-1-7-8(2-14(13)20)10-4-17(23)18(24)6-12(10)11-5-16(22)15(21)3-9(7)11;;;;;;/h1-6H,19-24H2;6*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXBEKLSMBVFNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1N)N)N)N)N)N.Cl.Cl.Cl.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24Cl6N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.